2-Bromo-2'-nitroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-2'-nitroacetophenone involves condensation, bromination, and specific reaction pathways to introduce bromo and nitro groups into the acetophenone framework. A notable method includes the condensation of dinitrobenzoyl chloride with diethyl malonate, followed by selective reduction and diazotization to introduce the nitro and bromo groups respectively (Seela, 1976).
Molecular Structure Analysis
Conformational analysis and spectroscopic studies have been conducted to understand the stable geometry of 2-Bromo-2'-nitroacetophenone. Investigations include FTIR, FT-Raman data, and quantum mechanical studies to determine the vibrational frequencies and structural stability of the compound, elucidating the effects of the nitro and bromo groups on the molecule's configuration (Arjunan et al., 2013).
Chemical Reactions and Properties
2-Bromo-2'-nitroacetophenone exhibits unique reactivity patterns due to its functional groups. It can act as a bifunctional reagent in protein modification, specifically targeting methionine residues due to its alkylating ability. The compound's reactivity towards nucleophiles and its potential to undergo various chemical transformations, including cross-linking in biopolymers, highlights its versatility in organic synthesis and biochemical applications (Tarasova, Lavrenova, & Stepanov, 1980).
Physical Properties Analysis
The physical constants of 2-Bromo-2'-nitroacetophenone, such as density, refractive index, boiling, and melting points, have been determined to facilitate its use in synthesis and application in various chemical processes. These properties are essential for handling the compound and predicting its behavior under different conditions (Yang Feng-ke, 2004).
Chemical Properties Analysis
The compound's chemical properties, including its antioxidative abilities and the mechanism of action in biological systems, have been explored. Studies have shown that 2-Bromo-2'-nitroacetophenone possesses antioxidant effects, potentially through the insulin signaling pathway, suggesting its biochemical significance beyond its role as a synthetic intermediate (Han, 2018).
Safety And Hazards
2-Bromo-2’-nitroacetophenone causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-1-(2-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXUUCSRVVSMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288152 | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2'-nitroacetophenone | |
CAS RN |
6851-99-6 | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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